3,4'-二羟基黄酮

描述

3,4’-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer .

科学研究应用

作用机制

Target of Action

3,4’-Dihydroxyflavone (3,4’-DHF) is a synthetic flavonoid that has diverse biological activities . It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2 , which are enzymes involved in various cellular processes such as Wnt signaling, telomere maintenance, and cell cycle progression . It also shows antiviral activity against Influenza A virus .

Mode of Action

3,4’-DHF interacts with its targets, inhibiting their activity. For instance, it inhibits the activity of TNKS1 and TNKS2, which can affect various cellular processes . It also has antiviral activity, suggesting it may interact with viral components or host factors to inhibit viral replication .

Biochemical Pathways

3,4’-DHF affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting TNKS1 and TNKS2, it can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . It also inhibits the production of chemokines such as nitric oxide and prostaglandin E2 and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-DHF might suppress the proinflammatory MAPK and NF-κB signaling pathways .

Pharmacokinetics

It is known that flavonoids, in general, have variable absorption, distribution, metabolism, and excretion (adme) properties, which can affect their bioavailability

Result of Action

3,4’-DHF has been shown to have anti-neuroinflammatory effects in BV2 microglia and a mouse model . It successfully inhibited the production of proinflammatory chemokines and cytokines in BV2 microglia . Similar anti-neuroinflammatory activities of the compound were observed in the mouse model . These findings suggest that 3,4’-DHF could be a potential drug candidate for the treatment of microglia-related neuroinflammatory diseases .

Action Environment

The action of 3,4’-DHF can be influenced by various environmental factors. For instance, the presence of certain ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high O(2) tension, 10 µM 3,4’-DHF treatment may render bovine embryo development similar to a low O(2) tension environment

生化分析

Biochemical Properties

3,4’-Dihydroxyflavone interacts with various enzymes and proteins. It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2, enzymes involved in protein regulation . It also exhibits activity against certain parasites, indicating interactions with biomolecules in these organisms . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their function .

Cellular Effects

3,4’-Dihydroxyflavone has significant effects on various types of cells and cellular processes. It has been found to inhibit the production of chemokines such as nitric oxide and prostaglandin E2, and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-Dihydroxyflavone can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 3,4’-Dihydroxyflavone involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB activation, indicating that its anti-inflammatory activities might be related to the suppression of the proinflammatory MAPK and NF-κB signaling pathways .

Temporal Effects in Laboratory Settings

The effects of 3,4’-Dihydroxyflavone change over time in laboratory settingsLong-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of inflammatory responses .

Dosage Effects in Animal Models

The effects of 3,4’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found to significantly decrease virus titers and pathological changes in the lung and reduce body weight loss and death when administered orally at a dosage of 1 mg/kg per 30 μL daily for 5 days .

Metabolic Pathways

3,4’-Dihydroxyflavone is involved in the flavonoid biosynthesis pathway. It is a product of the action of flavanone 3-hydroxylase, an enzyme that converts flavanones to dihydroflavonols .

Subcellular Localization

The subcellular localization of 3,4’-Dihydroxyflavone is not explicitly known. Flavonoids are generally found in the cytosol and can also be localized in the nucleus . The localization can affect the activity or function of 3,4’-Dihydroxyflavone, potentially influencing its interactions with other molecules and its overall biological activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihydroxyflavone typically involves the use of flavone as a starting material. One common method is the hydroxylation of flavone at the 3 and 4’ positions using appropriate reagents and catalysts. For instance, the hydroxylation can be achieved using a combination of hydrogen peroxide and a suitable catalyst under controlled conditions .

Industrial Production Methods: In industrial settings, the production of 3,4’-Dihydroxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes the isolation of the compound from plant materials using solvents, followed by purification steps such as chromatography . Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the flavone structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones .

相似化合物的比较

Myricetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Morin: Known for its strong interaction with DNA and antioxidant activity.

Taxifolin: Exhibits antioxidant and anti-inflammatory effects, but with different molecular interactions.

Uniqueness of 3,4’-Dihydroxyflavone: 3,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and interactions with molecular targets. Its ability to modulate multiple signaling pathways and provide neuroprotection sets it apart from other flavonoids .

生物活性

3,4'-Dihydroxyflavone (3,4'-DHF) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This article synthesizes current research findings on the compound's effects, including its anti-inflammatory, anti-neuropathic, and antiviral properties. We will also present relevant case studies and data tables to illustrate the compound's potential therapeutic applications.

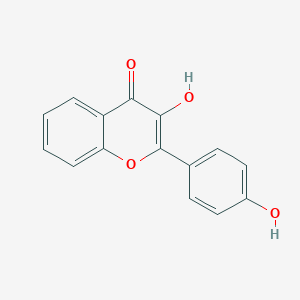

Chemical Structure and Properties

3,4'-DHF is characterized by two hydroxyl groups located at the 3 and 4' positions of the flavone backbone. This specific hydroxylation pattern is believed to play a critical role in its biological activities.

1. Anti-Adipogenic Effects

Research has demonstrated that 3,4'-DHF significantly inhibits adipogenesis in murine 3T3-L1 pre-adipocytes and equine adipose-derived stromal cells (eADSCs). Key findings include:

- Mechanism : The compound modulates reactive oxygen species (ROS) levels and gene expression related to ROS regulation, leading to decreased lipid deposition and adipogenic marker expression.

- Implications : These effects suggest potential applications in obesity management and regenerative medicine for both humans and animals .

2. Anti-Neuropathic Effects

A study on paclitaxel-induced peripheral neuropathy revealed that 3,4'-DHF exhibits significant anti-neuropathic properties:

- Behavioral Tests : The compound reduced mechanical allodynia and cold allodynia in treated mice.

- Mechanisms : Involvement of K_ATP channels, adenosine A3 receptors, and GABA_A receptors was noted, indicating a multifaceted approach to pain management comparable to established treatments like gabapentin .

3. Antiviral Activity

3,4'-DHF has shown promising antiviral effects against influenza A virus:

- Study Findings : In vitro studies indicated that 3,4'-DHF inhibited viral neuraminidase activity and reduced viral load in infected mice.

- Potential Applications : The compound's ability to diminish influenza virus titers suggests its utility as a natural antiviral agent .

4. Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory effects:

- Mechanism of Action : It suppresses pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the MAPK and NF-κB signaling pathways.

- Research Implications : These findings position 3,4'-DHF as a potential therapeutic candidate for neuroinflammatory diseases .

Data Tables

Case Studies

-

Adipogenesis Regulation :

- A study found that treatment with 3,4'-DHF led to a significant reduction in adipogenic markers in eADSCs. This suggests its potential role in managing obesity-related complications.

-

Neuropathic Pain Management :

- In a model of chemotherapy-induced peripheral neuropathy, mice treated with 3,4'-DHF exhibited reduced pain responses compared to control groups, highlighting its potential as an analgesic agent.

-

Influenza Treatment :

- Mice infected with H1N1 showed improved outcomes when administered 3,4'-DHF, indicating its efficacy as an antiviral agent.

属性

IUPAC Name |

3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGOCTLAUAHUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350967 | |

| Record name | 3,4'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14919-49-4 | |

| Record name | 3,4'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-Dihydroxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。